molecular formula C20H19ClF3N5O4 B2993019 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide CAS No. 337919-72-9

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide

Cat. No. B2993019
CAS RN: 337919-72-9
M. Wt: 485.85
InChI Key: FXCCHCDIQNJDGF-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS No. 337919-72-9. It’s a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, a nitrobenzyl group, and a piperidinecarboxamide group .


Synthesis Analysis

The synthesis of this compound or its derivatives might involve several steps, including the formation of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to different parts of the molecule. The trifluoromethyl group and the pyridine ring are key structural motifs in this compound . The numbering of the substituted benzene derivatives follows the IUPAC nomenclature .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of several functional groups. The trifluoromethyl group and the pyridine ring are key structural motifs that can undergo various chemical reactions . The protodeboronation of alkyl boronic esters is one of the reactions that could be involved in the synthesis of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight . The compound is likely to be a liquid at room temperature .

Scientific Research Applications

Synthesis and Antibacterial/Anticancer Evaluation

The chemical compound has been explored for its potential in synthesizing new molecular structures with significant antibacterial and anticancer properties. For instance, its derivatives, such as 2-pyridones and coumarins, have demonstrated potent antibacterial activity against specific strains like S. aureus. Moreover, certain acrylamides and 1,2,4-triazines, which are related to this compound, have shown a broad range of anticancer activity against various tumor cell lines, highlighting their potential in anticancer research (Bondock & Gieman, 2015).

Bifunctional Tetraaza Macrocycles Synthesis

Another significant application involves the synthesis of bifunctional tetraaza macrocycles and their conversion into poly(amino carboxylate) chelating agents. This process is crucial for developing agents that can bind metal ions, which is a critical step in the synthesis of contrast agents for medical imaging, such as MRI, and in creating therapeutic agents (McMurry et al., 1992).

Polymer Synthesis

The compound's derivatives have also been utilized in the synthesis of novel polymers. For example, polyamides containing uracil and adenine have been synthesized, showcasing applications in creating biomaterials with specific interactions at the molecular level, potentially useful in biotechnology and medicine (Hattori & Kinoshita, 1979).

Ordered Polymer Synthesis

Moreover, the synthesis of ordered polymers, such as poly(amide−acylhydrazide−amide), using a compound structurally related to the one , demonstrates the versatility of these chemical frameworks in creating polymers with precise structural arrangements. This precision is vital for advanced materials science applications, where the arrangement of molecules within a polymer affects its properties and functionalities (Yu et al., 1999).

Protoporphyrinogen IX Oxidase Inhibitors

The structural analysis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, related to this compound, offers insights into their mechanism of action. These inhibitors play a crucial role in the development of herbicides, providing a pathway to designing more effective and environmentally safe agricultural chemicals (Li et al., 2005).

Future Directions

The future directions for this compound could involve its use in the agrochemical and pharmaceutical industries, given the unique properties of the trifluoromethylpyridine (TFMP) derivatives . It’s expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(4-nitrophenyl)methoxyiminomethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N5O4/c21-17-9-15(20(22,23)24)10-25-18(17)28-7-5-14(6-8-28)19(30)26-12-27-33-11-13-1-3-16(4-2-13)29(31)32/h1-4,9-10,12,14H,5-8,11H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCCHCDIQNJDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide

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